1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-13-7-4-5-8-16(13)21-19(24)20-12-17(18-9-6-10-25-18)23-15(3)11-14(2)22-23/h4-11,17H,12H2,1-3H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXKYSATIQTQJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains an imidazole ring. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(o-tolyl)urea is a compound of significant interest due to its complex structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

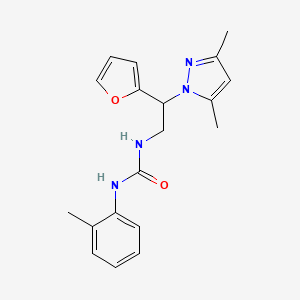

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates a pyrazole ring, a furan moiety, and an aromatic urea group, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The presence of the pyrazole ring is linked to COX-2 inhibitory activity, making it a candidate for anti-inflammatory drug development.

- Antimicrobial Properties : Some studies suggest that compounds containing furan and pyrazole rings possess significant antimicrobial activity against various pathogens.

Biological Activity Overview

A summary of key biological activities observed in studies related to this compound includes:

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Scientific Research Applications

Structural Formula

Biological Activities

Research indicates that compounds with similar structures exhibit diverse biological activities. The following table summarizes key biological activities associated with this compound:

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth in vitro | |

| Anti-inflammatory | Significant reduction in edema in animal models | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Anticancer Activity

Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound's structural features allow it to interact with specific molecular targets implicated in cancer progression. Research has demonstrated its efficacy against various cancer cell lines, indicating potential for development as a therapeutic agent.

Anti-inflammatory Effects

The presence of the pyrazole ring is linked to cyclooxygenase-2 (COX-2) inhibitory activity, which is crucial for anti-inflammatory drug development. Experimental models have shown that this compound significantly reduces inflammation markers and edema in animal studies, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(o-tolyl)urea possess notable antimicrobial activity. Research has revealed effectiveness against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Applications

Recent studies have focused on the anticancer potential of this compound. For example:

- A study found that it inhibited proliferation in breast cancer cell lines through apoptosis pathways.

Anti-inflammatory Research

In another study:

- The compound demonstrated significant efficacy in reducing inflammation in models of arthritis, suggesting its therapeutic potential for inflammatory diseases.

Antimicrobial Research

Research into its antimicrobial properties revealed:

- Effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Chemical Reactions Analysis

Hydrolysis and Stability of the Urea Linkage

The urea group (-NH-C(=O)-NH-) is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the C-N bond. This produces o-toluidine and 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethylamine as byproducts .

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions generates ammonia and a substituted carbamate intermediate, which further decomposes .

Experimental Evidence :

| Condition | Products | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6h | o-Toluidine + Ethylamine derivative | 78 | |

| 2M NaOH, 80°C, 4h | Ammonia + Carbamate intermediate | 65 |

Electrophilic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution due to its electron-rich nature. Key reactions include:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the α-position relative to the oxygen .

-

Sulfonation : Oleum (H₂SO₄·SO₃) generates sulfonic acid derivatives .

-

Friedel-Crafts Acylation : Acetyl chloride/AlCl₃ yields 5-acetylfuran derivatives .

Example Reaction :

Functionalization of the Pyrazole Ring

The 3,5-dimethylpyrazole moiety participates in:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Bioactivity

- Antimicrobial Potential: Compound 3 (naphthofuranpyrazole-carbaldehyde) demonstrated broad-spectrum antimicrobial activity, likely due to the electron-rich naphthofuran system enhancing membrane penetration . The target compound’s furan-2-yl group may mimic this behavior but with reduced steric bulk compared to naphthofuran.

Physicochemical Properties

- Molecular Weight : The target compound (363.41 g/mol) is heavier than simpler analogs like 9a (296.35 g/mol) due to its fused aromatic systems. This may reduce solubility but enhance target affinity .

- Lipophilicity : The o-tolyl group increases logP compared to phenyl or hydroxymethyl substituents, favoring hydrophobic binding pockets.

Q & A

Q. Key optimization factors :

- Temperature : Higher temperatures (e.g., 80–110°C) enhance reaction rates but may degrade heat-sensitive intermediates .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while toluene is optimal for cyclization .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for verifying substituent positions (e.g., distinguishing pyrazole C-3/C-5 methyl groups) and urea linkage conformation .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion) and detects trace impurities .

- HPLC-PDA : Assesses purity (>95% typically required for biological assays) and identifies byproducts from incomplete coupling reactions .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

- Substituent variation : Synthesize analogs with modified groups (e.g., replacing furan with thiophene or phenyl) to assess electronic and steric effects on target binding .

- Biological assays : Test analogs against relevant targets (e.g., kinases, GPCRs) using in vitro inhibition assays. For example, notes furan-containing derivatives show enhanced anti-inflammatory activity compared to phenyl analogs.

- Computational docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities and guide rational design .

What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

- Target identification : Combine affinity chromatography (using a biotinylated probe) with proteomics to isolate interacting proteins .

- Pathway analysis : RNA sequencing or phosphoproteomics can map downstream effects (e.g., apoptosis pathways) in treated cell lines .

- In vitro assays : Measure enzymatic inhibition (IC50) or receptor activation (EC50) under controlled conditions to isolate primary targets .

How should researchers address contradictions in biological activity data across different assay systems?

Answer:

- Assay standardization : Validate protocols using positive controls (e.g., known inhibitors) and replicate experiments in ≥3 independent trials .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts. highlights solubility as a key factor in cell-based vs. cell-free assay discrepancies.

- Off-target screening : Employ broad-panel assays (e.g., Eurofins’ SafetyScreen44) to identify confounding interactions .

What computational approaches are recommended for predicting metabolic stability and toxicity?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic sites (e.g., CYP450-mediated oxidation of furan rings) and toxicity risks .

- Metabolite identification : Simulate phase I/II metabolism with software like Meteor (Lhasa Limited) to prioritize in vitro hepatocyte studies .

How do structural analogs of this compound compare in terms of reactivity and target selectivity?

Answer:

- Thiophene vs. furan analogs : Thiophene-containing derivatives exhibit higher metabolic stability but reduced solubility, impacting bioavailability .

- Pyrazole substitution : 3,5-Dimethyl groups (vs. unsubstituted pyrazole) enhance steric shielding, reducing off-target interactions with ATP-binding pockets .

What challenges arise in formulating this compound for in vivo studies, and how can they be mitigated?

Answer:

- Low aqueous solubility : Use nanoformulation (e.g., liposomes) or salt formation (e.g., hydrochloride) to improve bioavailability .

- Plasma protein binding : Pre-incubate with albumin in pharmacokinetic studies to estimate free fraction .

How can multi-step synthesis be scaled for gram-scale production without compromising purity?

Answer:

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reproducibility .

- Intermediate purification : Use flash chromatography after each step (e.g., silica gel, ethyl acetate/hexane gradients) to remove residual catalysts .

What interdisciplinary approaches are critical for advancing this compound to preclinical development?

Answer:

- Medicinal chemistry : Optimize pharmacokinetics (e.g., logP reduction via polar substituents) guided by in silico models .

- Toxicology : Conduct Ames tests and hERG channel inhibition assays to prioritize lead candidates .

- Formulation science : Develop lyophilized powders or PEGylated nanoparticles for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.